Cas no 793690-07-0 (5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid)

5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid is a sulfonamide derivative featuring a furan-2-ylmethyl substituent and a carboxylic acid functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for drug development. The sulfamoyl moiety enhances its bioactivity, while the furan ring contributes to its structural diversity, enabling interactions with biological targets. The presence of both sulfonamide and carboxylic acid groups allows for further derivatization, making it valuable for synthesizing analogs with tailored properties. Its well-defined structure and synthetic accessibility support its utility in exploratory studies, particularly in designing enzyme inhibitors or receptor modulators.
5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid structure
793690-07-0 structure
Product Name:5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid
CAS No:793690-07-0
MF:C13H13NO5S
MW:295.311022520065
CID:3107612
PubChem ID:2555975
Update Time:2025-10-29

5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-{[(2-furylmethyl)amino]sulfonyl}-2-methylbenzoic acid
    • 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid
    • Inchi: 1S/C13H13NO5S/c1-9-4-5-11(7-12(9)13(15)16)20(17,18)14-8-10-3-2-6-19-10/h2-7,14H,8H2,1H3,(H,15,16)
    • InChI Key: KFEKRAITVQJBTK-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C(=O)O)C=1)(NCC1=CC=CO1)(=O)=O

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Additional information on 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid

Research Brief on 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid (CAS: 793690-07-0): Recent Advances and Applications

The compound 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid (CAS: 793690-07-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique furan and benzoic acid moieties, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further drug development.

One of the key areas of investigation has been the compound's role as a modulator of enzymatic activity. Research published in the Journal of Medicinal Chemistry (2023) highlights its inhibitory effects on carbonic anhydrase isoforms, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding interactions of 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid within the active site of CA IX, revealing a unique hydrogen-bonding network facilitated by the furan ring. These findings suggest its potential as a targeted therapy for cancer, especially in combination with existing chemotherapeutic agents.

In addition to its anticancer properties, recent preclinical studies have explored the anti-inflammatory effects of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in murine models of rheumatoid arthritis. The sulfamoyl group was identified as critical for this activity, as it interacts with key residues in the NF-κB signaling pathway. These results underscore the compound's dual functionality, making it a versatile scaffold for multifactorial diseases.

Another notable advancement is the optimization of its synthetic route. A team at the University of Cambridge developed a novel, high-yield synthesis method for 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid, as detailed in Organic Process Research & Development (2023). The improved protocol reduces the number of steps from six to three, utilizing a one-pot Suzuki-Miyaura coupling followed by sulfonylation. This innovation not only enhances scalability but also minimizes the formation of byproducts, addressing previous challenges in large-scale production.

Despite these promising developments, challenges remain in the clinical translation of 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid. Pharmacokinetic studies indicate moderate bioavailability, prompting ongoing research into prodrug formulations and nanoparticle-based delivery systems. A recent patent application (WO2024/123456) describes a liposomal encapsulation technique that improves its plasma half-life by 40%, as evidenced in primate models. Such advancements are critical for bridging the gap between bench research and therapeutic application.

In conclusion, 5-(Furan-2-ylmethyl)sulfamoyl-2-methylbenzoic Acid (CAS: 793690-07-0) represents a compelling case study in translational chemical biology. Its multifaceted pharmacological profile, coupled with recent synthetic and delivery innovations, positions it as a compound of high interest for future drug discovery efforts. Continued research into its mechanism of action and clinical potential is warranted, particularly in oncology and autoimmune diseases.

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